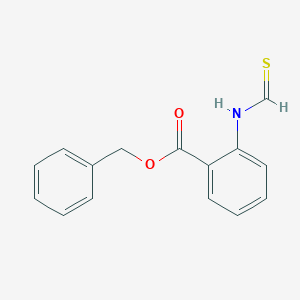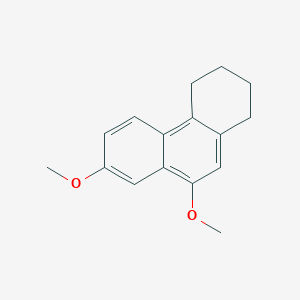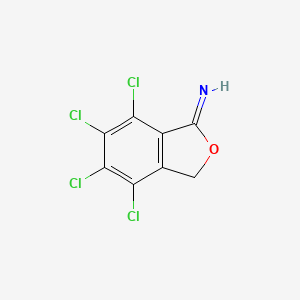![molecular formula C10H16O B14365098 (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol CAS No. 91024-35-0](/img/no-structure.png)
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Ethylidenebicyclo[221]heptan-2-yl)methanol is a chemical compound with a unique bicyclic structure It is characterized by a bicyclo[221]heptane ring system with an ethylidene group at the 6-position and a methanol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functionalization: The ethylidene group is introduced at the 6-position through a series of reactions, including alkylation or Wittig reaction.
Hydroxylation: The methanol group is introduced at the 2-position through hydroxylation reactions, such as hydroboration-oxidation or epoxidation followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.
Wirkmechanismus
The mechanism of action of (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group at the 2-position but lacking the ethylidene group.
6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methanol: Another bicyclic compound with different substituents.
Uniqueness
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol is unique due to the presence of both the ethylidene and methanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Eigenschaften
| 91024-35-0 | |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(6-ethylidene-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C10H16O/c1-2-8-3-7-4-9(6-11)10(8)5-7/h2,7,9-11H,3-6H2,1H3 |
InChI-Schlüssel |
JJPBMLQRJXQYQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CC2CC(C1C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)


![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
